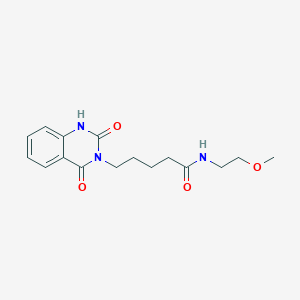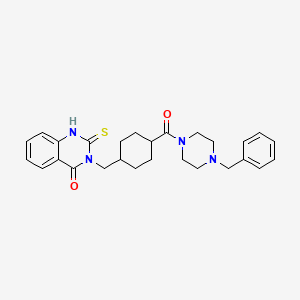
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone , is a heterocyclic organic compound. Its chemical structure consists of a quinazolinone core with a pentanamide side chain and a methoxyethyl group. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes:
Condensation Reaction:
Hantzsch Synthesis:
Industrial Production:
Industrial-scale production methods for quinazolinone are not widely documented. research laboratories often employ the synthetic routes mentioned above for small-scale preparation.
Analyse Chemischer Reaktionen
Quinazolinone undergoes various chemical reactions:
Oxidation: Quinazolinone can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction of the quinazolinone ring can yield tetrahydroquinazolinones.
Substitution: The nitrogen atom in the quinazolinone ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like , , and are often used in these reactions.
Major Products: The specific products depend on the reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Quinazolinone derivatives have found applications in various fields:
Medicinal Chemistry: Quinazolinones exhibit diverse biological activities, including , , , and properties. Researchers explore their potential as drug candidates.
Kinase Inhibitors: Some quinazolinones act as kinase inhibitors, targeting specific signaling pathways involved in diseases like cancer.
Neuroscience: Quinazolinones may modulate neurotransmitter receptors and have implications in neurodegenerative disorders.
Agrochemicals: Certain derivatives are investigated for their pesticidal properties.
Wirkmechanismus
The exact mechanism of action for quinazolinone compounds varies based on their specific targets. For example:
Kinase Inhibition: Quinazolinones can inhibit kinases involved in cell signaling, disrupting pathways related to cell growth, survival, and proliferation.
Receptor Modulation: Some derivatives interact with receptors (e.g., adenosine receptors) or enzymes (e.g., tyrosine kinases), affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Quinazolinone shares structural features with other heterocyclic compounds, such as quinazoline, benzimidazole, and quinoxaline. its unique combination of a quinazolinone core, pentanamide side chain, and methoxyethyl group distinguishes it from closely related compounds.
Eigenschaften
CAS-Nummer |
6782-16-7 |
|---|---|
Molekularformel |
C16H21N3O4 |
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)pentanamide |
InChI |
InChI=1S/C16H21N3O4/c1-23-11-9-17-14(20)8-4-5-10-19-15(21)12-6-2-3-7-13(12)18-16(19)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,20)(H,18,22) |
InChI-Schlüssel |
BOFUEORBEUILLP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Chlorophenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216749.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11216751.png)

![Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11216755.png)
![6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11216764.png)
![3-Hydroxy-1-(2-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11216775.png)
![4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11216789.png)
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11216793.png)
![2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-propylacetamide](/img/structure/B11216797.png)
![N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216806.png)
![1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216808.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216815.png)
![3-(4-bromophenyl)-2-[(4-tert-butylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11216816.png)
![N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216824.png)
